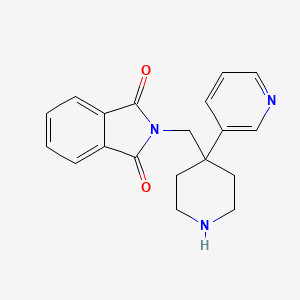
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyridine ring, a piperidine ring, and an isoindoline-1,3-dione moiety, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often catalyzed by transition metals or organocatalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of solventless reactions and green chemistry principles is becoming more prevalent to minimize environmental impact . Purification of the final product is usually achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce the isoindoline-1,3-dione moiety to isoindoline.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
科学研究应用
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may bind to dopamine receptors, modulating their activity and influencing neurotransmission . The compound’s effects are mediated through pathways involving receptor binding and signal transduction, leading to various biological responses.
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to varied biological activities.
Piperidine derivatives: Known for their pharmacological properties, these compounds often serve as intermediates in drug synthesis.
Uniqueness
What sets 2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione apart is its combination of the pyridine, piperidine, and isoindoline-1,3-dione moieties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
2-[(4-pyridin-3-ylpiperidin-4-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H19N3O2/c23-17-15-5-1-2-6-16(15)18(24)22(17)13-19(7-10-20-11-8-19)14-4-3-9-21-12-14/h1-6,9,12,20H,7-8,10-11,13H2 |
InChI 键 |
KAWDJXOGRMQGME-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1(CN2C(=O)C3=CC=CC=C3C2=O)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















